molecular formula C15H12INO B1211544 N-2-Acetylamino-7-iodofluorene CAS No. 43146-78-7

N-2-Acetylamino-7-iodofluorene

Cat. No.: B1211544
CAS No.: 43146-78-7
M. Wt: 349.17 g/mol
InChI Key: NXIYCGXUWMUYIG-UHFFFAOYSA-N
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Description

N-2-Acetylamino-7-iodofluorene is a synthetic compound that belongs to the class of halogenated aromatic compounds. It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes an iodine atom attached to the fluorene ring, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Acetylamino-7-iodofluorene typically involves the iodination of N-2-acetylaminofluorene. The process begins with the acetylation of 2-aminofluorene to form N-2-acetylaminofluorene. This intermediate is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 7-position of the fluorene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: N-2-Acetylamino-7-iodofluorene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, resulting in the formation of N-2-acetylaminofluorene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: The major products include substituted derivatives of this compound.

    Oxidation Reactions: Oxidized derivatives such as N-2-acetylamino-7-iodofluorenone.

    Reduction Reactions: The primary product is N-2-acetylaminofluorene.

Scientific Research Applications

N-2-Acetylamino-7-iodofluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is utilized in studies related to DNA binding and mutagenesis.

    Medicine: Research involving this compound focuses on its potential as a therapeutic agent and its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-2-Acetylamino-7-iodofluorene involves its interaction with DNA. The compound binds covalently to the C8 position of guanine residues in DNA, leading to the formation of DNA adducts. These adducts can cause mutations by inducing frameshift mutations at specific sequences called mutation hot spots . The binding of the compound to DNA can interfere with DNA replication and transcription, leading to various biological effects.

Comparison with Similar Compounds

N-2-Acetylamino-7-iodofluorene is unique due to the presence of the iodine atom at the 7-position of the fluorene ring. Similar compounds include:

    N-2-Acetylaminofluorene: Lacks the iodine atom and is used as a model compound for studying the effects of aromatic amines.

    N-2-Acetoxy-N-2-acetylaminofluorene: Contains an acetoxy group and is used in studies related to DNA binding and mutagenesis.

    N-2-Acetylamino-7-fluorofluorene: Contains a fluorine atom instead of iodine and is used in similar research applications.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological molecules and its utility in various research applications.

Properties

IUPAC Name

N-(7-iodo-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIYCGXUWMUYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962926
Record name N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43146-78-7
Record name 7-Iodo-N-2-acetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Acetylamino-7-iodofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9863
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Record name N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETAMIDO-7-IODOFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-2-Acetylamino-7-iodofluorene interact with DNA and what are the downstream effects?

A1: AAIF, similar to its parent compound N-2-acetylaminofluorene (AAF), primarily interacts with DNA by forming adducts at the C8 position of guanine bases [, ]. This adduct formation disrupts the normal structure and function of DNA, ultimately leading to mutations. [] highlights that AAIF, compared to AAF, exhibits a greater propensity to induce frameshift mutations, specifically deletions within specific DNA sequences. This difference in mutagenic potential underscores the influence of the iodine atom in AAIF on its interaction with DNA and subsequent biological consequences.

Q2: How does the structure of this compound relate to its activity compared to similar compounds?

A2: While the provided abstracts don't delve into the full structural characterization of AAIF, they emphasize the significance of the iodine atom at the 7th position. [] focuses on analyzing mutations induced by AAIF in bacterial plasmids, showcasing its potent mutagenic activity. Comparing AAIF's activity with AAF and its deacetylated form, N-2-aminofluorene (AF), reveals the structure-activity relationship. The iodine atom in AAIF likely enhances its electrophilicity, leading to a higher affinity for nucleophilic sites in DNA and consequently increased mutagenic potential. This comparative analysis underscores how subtle structural modifications within this class of compounds can significantly impact their biological activity.

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